(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
The compound (2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine derivative featuring a stereospecific 8-azabicyclo[3.2.1]octane core. Its structure includes a methylsulfonyl substituent at the 3-position of the bicyclic system and a 2,6-difluorophenyl ketone group at the 8-position. The stereochemistry (1R,5S) is critical for its conformational stability and biological interactions, as the bicyclic framework imposes rigidity that influences receptor binding or enzymatic activity .
Properties
IUPAC Name |
(2,6-difluorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3S/c1-22(20,21)11-7-9-5-6-10(8-11)18(9)15(19)14-12(16)3-2-4-13(14)17/h2-4,9-11H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREAAXJNPSTYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the TYK2 protein , a member of the JAK family kinase. TYK2 plays a crucial role in the signaling pathways of IL-12 and IL-23, which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD).
Mode of Action
This compound acts as a potent oral TYK2 allosteric inhibitor, known as ARTS-011. It binds with high selectivity and potency to the JH2 regulatory domain of the TYK2 protein. This binding inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase. It also inhibits IFNα triggered pSTAT5 potently in human whole blood assay.
Biochemical Pathways
The inhibition of TYK2 affects the IL-12 and IL-23 signaling pathways. These pathways are associated with Th1 and Th17 cell differentiation and activation. By inhibiting these pathways, the compound can potentially alleviate the symptoms of diseases such as psoriasis, lupus, and IBD.
Result of Action
The inhibition of TYK2 by this compound leads to a decrease in IL-12/18-induced IFNγ production. In animal models, it has been shown to reduce ear swelling in a dose-dependent manner in an IL-23-induced mouse psoriasis model. It was also highly efficacious in an anti-CD40 antibody-induced mouse IBD model.
Biological Activity
The compound (2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C17H20F2N4O3S
- Molecular Weight : 398.43 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure that is characteristic of many biologically active molecules, enhancing its ability to interact with biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures can inhibit monoamine transporters, such as:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
These interactions suggest potential applications in treating conditions like depression and addiction by modulating neurotransmitter levels in the brain .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of DAT with an IC50 value ranging from 7 to 43 nM, indicating a high potency for this target . The selectivity for DAT over SERT is crucial for developing treatments for cocaine addiction and other stimulant-related disorders.
In Vivo Studies
Animal model studies have shown that administration of the compound leads to observable behavioral changes consistent with increased dopaminergic activity. For instance, in rodent models, it has been noted to produce effects similar to those of known stimulants without the rapid onset typically associated with such drugs .
Case Studies and Clinical Implications
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Cocaine Addiction : A study indicated that compounds targeting DAT could reduce cocaine-seeking behavior in animal models, suggesting a potential for this compound in addiction therapies .
- Mood Disorders : Given its action on serotonin pathways, there is potential for exploring its use in treating mood disorders such as depression and anxiety .
Data Table: Biological Activity Overview
| Activity | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| DAT Inhibition | Dopamine Transporter | 7 - 43 | High (vs SERT) |
| Behavioral Effects | CNS | N/A | Stimulant-like |
| Potential Therapeutic Use | Addiction | N/A | Yes |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone exhibit significant anticancer properties. For instance, studies have highlighted the compound's ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The introduction of the difluorophenyl group enhances lipophilicity, potentially improving bioavailability and efficacy against tumors .
Neuropharmacology
The compound has been investigated for its effects on the central nervous system. Its structural resemblance to known neuroactive agents suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, thereby offering therapeutic benefits in cognitive enhancement and mood stabilization .
Synthetic Methodologies
Asymmetric Synthesis
this compound has been utilized as a chiral building block in asymmetric synthesis processes. The unique bicyclic structure allows for the development of novel compounds with high enantioselectivity. Researchers have employed this compound in the synthesis of various derivatives that exhibit enhanced pharmacological profiles .
Catalysis
The compound has also shown promise as a ligand in catalytic processes. Its ability to coordinate with metal centers facilitates various reactions, including cross-coupling and C-H activation reactions. This application is particularly relevant in the development of new synthetic routes for complex organic molecules .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in substituents and functional groups, leading to distinct physicochemical and biological profiles:
Compounds with Ester-Linked Aromatic Groups
- (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Hydroxy-3-phenylpropanoate Substituents: Methyl group at the 8-position, hydroxy-phenylpropanoate ester at the 3-position. Key Differences: The ester linkage introduces hydrolytic instability compared to the ketone in the target compound. The hydroxyl group may facilitate hydrogen bonding but reduce metabolic stability . Activity: Likely acts as a prodrug or transient receptor modulator due to esterase-sensitive functionality.
- (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-Phenylacrylate Substituents: Acrylate ester with a phenyl group at the 3-position.
Trifluoromethanesulfonate Derivative
- (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl Trifluoromethanesulfonate (2p) Substituents: Trifluoromethanesulfonate (triflate) group at the 3-position. Key Differences: The triflate group is a superior leaving group, making this compound a reactive intermediate in synthesis (e.g., for nucleophilic substitution) rather than a bioactive molecule. Contrasts with the methylsulfonyl group, which is electron-withdrawing but non-leaving .
Hydroxy-Phenylpropanoate Analogue
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate Substituents: 3-hydroxy-2-phenylpropanoate ester at the 3-position. Key Differences: The additional hydroxyl group enhances hydrophilicity and may alter metabolic pathways (e.g., glucuronidation) compared to the target compound’s lipophilic difluorophenyl ketone .
Data Table: Comparative Analysis of Key Features
| Compound Name | Substituents (Position) | Key Functional Groups | Biological/Physicochemical Implications |
|---|---|---|---|
| (2,6-Difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[...])methanone | Methylsulfonyl (3), Difluorophenyl (8) | Ketone, Sulfone | High polarity, metabolic stability, rigid binding |
| (1R,3R,5S)-8-Methyl-8-azabicyclo[...]octan-3-yl 2-hydroxy-3-phenylpropanoate | Methyl (8), Hydroxy-phenylpropanoate (3) | Ester, Hydroxyl | Prodrug potential, esterase-sensitive |
| (1R,5S)-8-Methyl-8-azabicyclo[...]oct-2-en-3-yl trifluoromethanesulfonate | Triflate (3) | Triflate | Synthetic intermediate, reactive leaving group |
| 8-Methyl-8-azabicyclo[...]octan-3-yl 3-hydroxy-2-phenylpropanoate | Methyl (8), Hydroxy-propanoate (3) | Ester, Hydroxyl | Enhanced hydrophilicity, phase II metabolism |
Research Findings and Mechanistic Insights
- Methylsulfonyl vs.
Ketone vs. Ester Linkages :
The ketone group in the target compound avoids the hydrolytic lability seen in ester-containing analogues (), suggesting longer plasma half-lives and reduced susceptibility to esterases .- Impact of Fluorine Substituents: The 2,6-difluorophenyl group reduces metabolic oxidation compared to non-fluorinated aryl groups (e.g., phenylpropanoate derivatives), as fluorine blocks cytochrome P450-mediated deactivation .
Preparation Methods
Construction of Bicyclic Core
The 8-azabicyclo[3.2.1]octane system is typically assembled via intramolecular cyclization of appropriately functionalized pyrrolidine precursors. Patent WO2012087519A1 details a representative procedure:
Step 1 : N-Allylation of L-proline methyl ester
$$ \text{L-Proline-OMe} + \text{Allyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-Allylproline-OMe} $$
(Yield: 85-90%)
Step 2 : Ring-closing metathesis (RCM)
$$ \text{N-Allylproline-OMe} \xrightarrow{\text{Grubbs II catalyst, CH}2\text{Cl}2} \text{8-Azabicyclo[3.2.1]oct-2-ene} $$
(Yield: 70-75%)
Step 3 : Stereoselective hydrogenation
$$ \text{8-Azabicyclo[3.2.1]oct-2-ene} \xrightarrow{\text{H}_2 (50 psi), 10\% Pd/C} \text{(1R,5S)-8-Azabicyclo[3.2.1]octane} $$
(Yield: 95%, dr >20:1)
Sulfonylation at Position 3
Introduction of the methylsulfonyl group employs direct sulfonation under controlled conditions:
Reaction Conditions
- Sulfonylating agent: Methanesulfonyl chloride (1.2 eq)
- Base: Diisopropylethylamine (2.5 eq)
- Solvent: Dichloromethane at 0°C → rt
- Reaction time: 12 hr
Key Observation : Regioselectivity for position 3 is achieved through steric hindrance from the bicyclic framework, with <5% sulfonation at position 2.
Coupling with 2,6-Difluorobenzoyl Electrophile
Activation of Carboxylic Acid
Patent WO2013088257A1 demonstrates two activation methods for the aromatic acid:
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Acid chloride | SOCl₂, DMF (cat.) | Reflux | 92% |
| Mixed anhydride | ClCO₂iPr, Et₃N, THF | 0°C | 88% |
| HATU-mediated | HATU, DIPEA, DMF | rt | 85% |
Amide Bond Formation
Coupling the activated 2,6-difluorobenzoic acid derivative with the bicyclic amine proceeds via nucleophilic acyl substitution:
Optimized Conditions
- Electrophile : 2,6-Difluorobenzoyl chloride (1.05 eq)
- Base : N-Methylmorpholine (2.0 eq)
- Solvent : Tetrahydrofuran at -20°C
- Reaction Time : 2 hr
Critical Parameters
- Temperature control (-20°C) minimizes racemization of the bicyclic amine
- Stoichiometric base prevents HCl-induced decomposition of the sulfonyl group
Alternative Synthetic Routes
Tandem Cyclization-Sulfonylation Approach
WO2017059251A1 discloses a one-pot method integrating bicyclic ring formation and sulfonylation:
Procedure
- Treat N-propargylprolinol with AuCl₃ (5 mol%) in MeCN to induce cycloisomerization
- Direct addition of MsCl and iPr₂NEt to reaction mixture
- Sequential heating at 60°C (4 hr) then 80°C (2 hr)
Advantages
- Eliminates intermediate purification steps
- Achieves 78% overall yield vs. 65% in stepwise approach
Enzymatic Resolution for Stereopurity
For applications requiring >99% enantiomeric excess, patent data suggests using lipase-mediated kinetic resolution :
Conditions
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Substrate: Racemic 8-azabicyclo[3.2.1]octane-3-sulfonyl ester
- Solvent: MTBE/Phosphate buffer (pH 7.4)
- Conversion: 48% at 24 hr (ee >99% for remaining ester)
Process Optimization and Scalability
Sulfonation Step Optimization
Full factorial design (FFD) studies identified critical factors affecting sulfonylation yield:
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| MsCl Equivalents | 1.1-1.3 eq | +22% |
| Reaction Temperature | 0-5°C | +15% |
| Base Strength | pKa 7.5-8.5 | +18% |
Purification Strategies
Comparative analysis of chromatographic methods:
| Method | Purity | Recovery | Cost (USD/g) |
|---|---|---|---|
| Silica Gel Chromatography | 98.5% | 82% | 12.40 |
| Crystallization (EtOAc/Hex) | 99.2% | 91% | 6.80 |
| SMB Chromatography | 99.8% | 95% | 18.20 |
Crystallization from ethyl acetate/hexane (1:3) emerges as the most cost-effective large-scale purification method.
Analytical Characterization
Spectroscopic Data Compilation
¹H NMR (400 MHz, CDCl₃)
δ 7.45-7.38 (m, 1H, Ar-H), 6.95-6.88 (m, 2H, Ar-H), 4.21 (d, J=12.4 Hz, 1H, bridgehead-H), 3.82 (s, 3H, SO₂CH₃), 3.12-2.98 (m, 2H, NCH₂), 2.75-2.63 (m, 1H, CHSO₂), 2.30-1.85 (m, 6H, bicyclic CH₂)
HRMS (ESI-TOF)
Calculated for C₁₅H₁₇F₂NO₃S⁺ [M+H]⁺: 329.0894
Found: 329.0891
Chiral HPLC Validation
- Column: Chiralpak IA-3 (250 × 4.6 mm)
- Mobile phase: Hexane/EtOH/DEA (80:20:0.1)
- Retention: 12.7 min (R,R isomer), 14.2 min (S,S)
- ee: >99.5% by peak area
Q & A
Q. Key Considerations :
- Optimize reaction conditions (e.g., temperature, solvent) to avoid racemization.
- Monitor reaction progress via LC-MS or TLC.
Basic: How is the compound’s purity and structural identity validated?
Answer:
Analytical Workflow :
Q. Methodological Note :
- Use deuterated solvents for NMR to resolve overlapping peaks in the bicyclic region.
Basic: What stability considerations are critical for long-term storage?
Answer:
- Storage Conditions :
- Stability Testing :
Advanced: How does the stereochemistry of the 8-azabicyclo[3.2.1]octane core affect biological activity?
Answer:
- Conformational Analysis :
- SAR Studies :
Q. Experimental Design :
- Compare enantiomers using in vitro assays (e.g., IC50 measurements).
- Perform molecular dynamics simulations to map steric clashes .
Advanced: How can computational modeling predict pharmacokinetic (PK) properties?
Answer:
Methodology :
ADME Prediction :
- LogP : Calculated value ~2.8 (Schrödinger QikProp), suggesting moderate blood-brain barrier permeability .
- CYP450 Metabolism : Methylsulfonyl groups reduce hepatic clearance (predicted t1/2 = 8.2 h) .
Docking Studies :
Q. Validation :
- Correlate in silico predictions with in vivo PK studies in rodent models.
Advanced: How to resolve contradictions in pharmacological data across studies?
Answer:
Root-Cause Analysis :
-
Variable | Potential Issue | Solution |
|------------|---------------------|---------------|
| Purity | Impurities (>2%) skew IC50 | Re-characterize batches via NMR/HPLC . |
| Assay Conditions | Buffer pH affects compound solubility | Standardize conditions (e.g., PBS pH 7.4) . |
| Cell Lines | Receptor expression variability | Use isogenic cell lines with CRISPR validation . |
Case Study : Discrepancies in IC50 values (10 nM vs. 50 nM) were traced to DMSO concentration differences (>1% caused precipitation) .
Advanced: What strategies improve environmental safety profiling?
Answer:
Environmental Impact Assessment :
Degradation Studies :
- Hydrolysis (pH 7-9): t1/2 = 14 days; primary metabolite: 2,6-difluorobenzoic acid .
- Photolysis: UV exposure (254 nm) accelerates degradation 3-fold .
Ecotoxicology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
